Cas no 1556258-98-0 (1H-​Indazole-​5-​acetic acid, 6-​fluoro-​1-​methyl-)

1H-Indazole-5-acetic acid, 6-fluoro-1-methyl-, is a fluorinated indazole derivative with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of a fluorine atom at the 6-position enhances its metabolic stability and potential bioactivity, while the methyl group at the 1-position contributes to steric and electronic modulation. The acetic acid moiety allows for further derivatization, enabling its use in the development of targeted compounds, such as enzyme inhibitors or receptor modulators. This compound is particularly valuable in medicinal chemistry for its structural features, which can influence binding affinity and pharmacokinetic properties. High purity and well-defined synthesis pathways ensure reproducibility for research applications.
1H-​Indazole-​5-​acetic acid, 6-​fluoro-​1-​methyl- structure
1556258-98-0 structure
商品名:1H-​Indazole-​5-​acetic acid, 6-​fluoro-​1-​methyl-
CAS番号:1556258-98-0
MF:C10H9N2O2F
メガワット:208.18906
MDL:MFCD28627242
CID:2094656
PubChem ID:83883602

1H-​Indazole-​5-​acetic acid, 6-​fluoro-​1-​methyl- 化学的及び物理的性質

名前と識別子

    • 1H-?Indazole-?5-?acetic acid, 6-?fluoro-?1-?methyl-
    • 1H-​Indazole-​5-​acetic acid, 6-​fluoro-​1-​methyl-
    • 1556258-98-0
    • 2-(6-fluoro-1-methyl-1H-indazol-5-yl)acetic acid
    • 2-(6-fluoro-1-methyl-1H-indazol-5-yl)aceticacid
    • MDL: MFCD28627242
    • インチ: InChI=1S/C10H9FN2O2/c1-13-9-4-8(11)6(3-10(14)15)2-7(9)5-12-13/h2,4-5H,3H2,1H3,(H,14,15)
    • InChIKey: CLORSPMNKKOWPA-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 208.065
  • どういたいしつりょう: 208.065
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.1
  • トポロジー分子極性表面積: 55.1A^2

1H-​Indazole-​5-​acetic acid, 6-​fluoro-​1-​methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM242624-1g
2-(6-Fluoro-1-methyl-1H-indazol-5-yl)acetic acid
1556258-98-0 97%
1g
$898 2021-08-04
Chemenu
CM242624-1g
2-(6-Fluoro-1-methyl-1H-indazol-5-yl)acetic acid
1556258-98-0 97%
1g
$977 2023-02-17
Alichem
A269002852-250mg
2-(6-Fluoro-1-methyl-1H-indazol-5-yl)acetic acid
1556258-98-0 97%
250mg
403.20 USD 2021-06-01
Ambeed
A701895-1g
2-(6-Fluoro-1-methyl-1H-indazol-5-yl)acetic acid
1556258-98-0 97%
1g
$981.0 2024-04-23
Crysdot LLC
CD11247423-1g
2-(6-Fluoro-1-methyl-1H-indazol-5-yl)acetic acid
1556258-98-0 97%
1g
$960 2024-07-18
eNovation Chemicals LLC
Y1002819-5g
2-(6-fluoro-1-methyl-1H-indazol-5-yl)acetic acid
1556258-98-0 95%
5g
$2800 2025-02-19
eNovation Chemicals LLC
Y1002819-5g
2-(6-fluoro-1-methyl-1H-indazol-5-yl)acetic acid
1556258-98-0 95%
5g
$2800 2025-03-01
eNovation Chemicals LLC
Y1002819-5g
2-(6-Fluoro-1-methyl-1H-indazol-5-yl)acetic acid
1556258-98-0 95%
5g
$3000 2024-07-24
Alichem
A269002852-1g
2-(6-Fluoro-1-methyl-1H-indazol-5-yl)acetic acid
1556258-98-0 97%
1g
950.40 USD 2021-06-01
Crysdot LLC
CD11247423-250mg
2-(6-Fluoro-1-methyl-1H-indazol-5-yl)acetic acid
1556258-98-0 97%
250mg
$384 2024-07-18

1H-​Indazole-​5-​acetic acid, 6-​fluoro-​1-​methyl- 関連文献

1H-​Indazole-​5-​acetic acid, 6-​fluoro-​1-​methyl-に関する追加情報

Comprehensive Overview of 1H-Indazole-5-acetic acid, 6-fluoro-1-methyl- (CAS No. 1556258-98-0)

1H-Indazole-5-acetic acid, 6-fluoro-1-methyl- (CAS No. 1556258-98-0) is a fluorinated indazole derivative with significant potential in pharmaceutical and biochemical research. This compound belongs to the indazole acetic acid family, which is widely studied for its role in modulating biological pathways. The presence of a fluoro substituent at the 6-position and a methyl group at the 1-position enhances its metabolic stability and binding affinity, making it a valuable intermediate in drug discovery.

In recent years, the demand for fluorinated heterocycles like 1H-Indazole-5-acetic acid, 6-fluoro-1-methyl- has surged due to their applications in developing targeted therapies and small-molecule inhibitors. Researchers are particularly interested in its potential as a kinase inhibitor scaffold, given the growing focus on precision medicine and cancer treatment. The compound's unique structure allows for selective interactions with enzymes and receptors, aligning with the trend toward personalized healthcare solutions.

The synthesis of 1H-Indazole-5-acetic acid, 6-fluoro-1-methyl- involves multi-step organic reactions, including fluorination and N-methylation, which are critical for achieving high purity and yield. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to characterize its physicochemical properties. These methods ensure compliance with stringent pharmaceutical standards, addressing the industry's emphasis on quality control and regulatory compliance.

Beyond pharmaceuticals, this compound is also explored in agrochemical research, where fluorinated compounds are valued for their bioactivity and environmental persistence. The 6-fluoro-1-methyl motif may contribute to novel pesticide formulations, reflecting the broader shift toward sustainable agriculture. Such applications highlight the versatility of 1H-Indazole-5-acetic acid derivatives in addressing global challenges like food security and crop protection.

From an SEO perspective, keywords such as "fluorinated indazole synthesis," "kinase inhibitor intermediates," and "CAS 1556258-98-0 supplier" are frequently searched by researchers and procurement specialists. Including these terms ensures the content aligns with user intent while maintaining scientific rigor. Additionally, discussions on structure-activity relationships (SAR) and patent literature around this compound cater to academic and industrial audiences seeking in-depth technical insights.

In conclusion, 1H-Indazole-5-acetic acid, 6-fluoro-1-methyl- exemplifies the intersection of medicinal chemistry and material science. Its relevance in drug development and agricultural innovation underscores the importance of continued research into fluorinated heterocycles. As the scientific community prioritizes green chemistry and efficient synthesis, this compound remains a focal point for advancing both therapeutic and agrochemical breakthroughs.

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Amadis Chemical Company Limited
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